BenchChemオンラインストアへようこそ!

Tezosentan

Endothelin receptor pharmacology Radioligand binding assay Receptor affinity comparison

Tezosentan is a parenteral, dual endothelin receptor antagonist (ETA pA2 9.5; ETB 7.7) engineered for acute hemodynamic intervention studies. Unlike oral ERAs (bosentan, ambrisentan), it provides rapid onset (<60 s), short duration (5-10 min post-bolus), and high water solubility for intravenous infusion. Achieves steady-state within 6 h with a terminal t½ of ~3 h, enabling titratable, reversible protocols. Ideal for acute heart failure, pulmonary hypertension, and renal ischemia-reperfusion research models. Research-use-only; ships globally with blue ice.

Molecular Formula C27H27N9O6S
Molecular Weight 605.6 g/mol
CAS No. 180384-57-0
Cat. No. B1682238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTezosentan
CAS180384-57-0
Synonyms5-isopropyl-pyridine-2-sulfonic acid 6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(2-1H-tetrazol-5-yl--pyridin-4-yl)--pyrimidin-4-ylamide
RO 61-0612
RO 610612
tezosentan
Molecular FormulaC27H27N9O6S
Molecular Weight605.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
InChIInChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)
InChIKeyTUYWTLTWNJOZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tezosentan (CAS 180384-57-0) Procurement Guide: Intravenous Dual Endothelin Receptor Antagonist for Acute Hemodynamic Research


Tezosentan (RO 61-0612, RO 610612) is a synthetic small-molecule dual endothelin receptor antagonist (ERA) specifically designed for parenteral administration [1]. It competitively antagonizes both endothelin-A (ETₐ) and endothelin-B (ETᵇ) receptors with inhibitory constants in the nanomolar range [2]. Originally developed by Actelion Pharmaceuticals for acute heart failure and related hemodynamic research, tezosentan is distinguished from oral ERA agents by its high water solubility, rapid onset of action (hemodynamic effects observed within 60 seconds of bolus administration), and short duration of effect (5-10 minutes) [3]. The compound is exclusively formulated for intravenous research use and has been evaluated in multiple clinical trials including the RITZ and VERITAS studies [4].

Why Tezosentan Cannot Be Replaced by Other Endothelin Receptor Antagonists in Acute Research Settings


Endothelin receptor antagonists are not interchangeable. Bosentan, ambrisentan, macitentan, and sitaxsentan are oral agents developed for chronic ambulatory conditions such as pulmonary arterial hypertension, with oral bioavailability, extended half-lives (e.g., bosentan t½ ≈ 5.4 hours), and metabolic profiles that necessitate hepatic monitoring [1]. Tezosentan, by contrast, was engineered from the ground up for intravenous acute-care research: it possesses high water solubility enabling parenteral formulation, achieves steady-state plasma concentration within 6 hours of infusion, and exhibits a biphasic elimination profile with terminal half-life of approximately 3 hours [2]. Its dual ETₐ/ETᵇ antagonism profile differs materially from the highly ETₐ-selective agents (ambrisentan ~260-fold selective; sitaxsentan ~6500-fold selective) and even from the prototypical dual antagonist bosentan [3]. These pharmacologic differences translate to divergent research applications: tezosentan enables acute hemodynamic intervention studies where rapid onset and offset are required, whereas oral ERAs are unsuitable for such protocols.

Quantitative Differentiation Evidence: Tezosentan vs. Comparator Endothelin Receptor Antagonists


Superior ETₐ Receptor Binding Affinity: Tezosentan vs. Bosentan

Tezosentan demonstrates significantly higher binding affinity for the ETₐ receptor compared to bosentan, the prototypical dual endothelin receptor antagonist. In CHO cells expressing human ETₐ receptors, tezosentan exhibited an inhibitory constant (Kᵢ) of 0.3 nM, whereas bosentan's Kᵢ for ETₐ is 4.7 nM [1]. This represents approximately 15.7-fold greater affinity for tezosentan at the ETₐ receptor subtype. Both compounds were evaluated using 125I-labeled ET-1 competitive binding assays in mammalian expression systems, though directly comparable conditions (same cell line) are not available across a single study .

Endothelin receptor pharmacology Radioligand binding assay Receptor affinity comparison

Parenteral-Only Formulation with High Water Solubility vs. Oral ERAs

Tezosentan is specifically engineered for parenteral administration with high water solubility, a design feature explicitly absent in oral endothelin receptor antagonists such as bosentan, ambrisentan, and macitentan [1]. Tezosentan is formulated exclusively for intravenous infusion and achieves complete (100%) bioavailability by definition . In contrast, bosentan exhibits approximately 50% oral bioavailability and requires twice-daily dosing with significant first-pass hepatic metabolism [2]. The high water solubility of tezosentan enables rapid reconstitution and direct intravenous administration, whereas oral ERAs are formulated as tablets for chronic daily dosing [3].

Formulation science Intravenous pharmacology Bioavailability comparison

Short Elimination Half-Life Enables Titratable Acute Hemodynamic Control

Tezosentan exhibits a biphasic elimination profile with a terminal elimination half-life of approximately 3 hours and a rapid distribution phase half-life of approximately 0.10 hour (6 minutes) [1]. The compound achieves steady-state plasma concentrations within 6 hours of continuous intravenous infusion and is excreted almost entirely via the bile (>95%) [2]. This pharmacokinetic profile contrasts sharply with oral ERAs such as bosentan, which has a terminal half-life of approximately 5.4 hours, and ambrisentan, with a half-life of approximately 9 hours [3]. The shorter half-life of tezosentan enables more precise titration and rapid offset of hemodynamic effects upon infusion discontinuation—a critical consideration for acute interventional studies.

Pharmacokinetics Intravenous infusion Acute heart failure model

Acute Pulmonary Vasodilation with Preserved Systemic Arterial Pressure

In a controlled in vivo model of acute U46619-induced pulmonary hypertension in newborn lambs, tezosentan produced a dose-dependent reduction in pulmonary arterial pressure (from 5.9% ± 4.7% to 16.0% ± 10.7% decrease; p < 0.05) and pulmonary vascular resistance (from 6.2% ± 8.0% to 21% ± 8.8% decrease; p < 0.05) [1]. Notably, mean systemic arterial pressure remained unchanged across all tested doses (0.5, 1.0, 5.0 mg/kg intravenously), indicating selective pulmonary vasodilation under acute pulmonary hypertensive conditions [2]. Hemodynamic effects occurred within 60 seconds of bolus administration and lasted approximately 5-10 minutes [3]. No head-to-head comparison with other ERAs exists in this specific ovine model; however, the observation of preserved systemic pressure during pulmonary vasodilation differentiates tezosentan's acute hemodynamic profile from non-selective systemic vasodilators.

Pulmonary hypertension Hemodynamics In vivo pharmacology

Renoprotective Efficacy in Ischemia-Reperfusion Injury Models

In a rat model of abdominal aortic ischemia-reperfusion (IR) injury, tezosentan administered as a bolus intravenous injection (10 mg/kg) before ischemia plus continuous infusion (1 mg/kg/h) during ischemia and reperfusion significantly attenuated renal tissue injury compared to untreated IR controls [1]. Biochemical analysis demonstrated that tezosentan significantly decreased tissue levels of malondialdehyde, superoxide dismutase, catalase, and myeloperoxidase (P < 0.05 versus aortic IR group) [2]. Histological evaluation revealed that tezosentan significantly reduced focal glomerular necrosis, dilatation of Bowman's capsule, degeneration of tubular epithelium, and tubular dilatation (P < 0.05 versus aortic IR) [3]. This renoprotective profile was observed in a model directly relevant to postoperative acute renal failure following abdominal aortic surgery.

Renal ischemia-reperfusion Acute kidney injury Oxidative stress

Acute Hemodynamic Improvement in Decompensated Heart Failure: RITZ-2 Clinical Data

In the RITZ-2 (Randomized Intravenous TeZosentan) trial, tezosentan infusion produced statistically significant improvements in key hemodynamic parameters in patients with decompensated heart failure. Cardiac index (CI) increased significantly with tezosentan compared to placebo [1]. Pulmonary capillary wedge pressure (PCWP) decreased with tezosentan versus placebo [2]. In the subsequent VERITAS trial program, tezosentan (lower dose) demonstrated a 6-mm Hg reduction in systolic blood pressure and, among a hemodynamic substudy subgroup of 80 patients, reductions in PCWP (4 mm Hg) and pulmonary arterial pressure (6 mm Hg) compared with placebo [3]. However, VERITAS was discontinued early for futility on the primary clinical endpoints of dyspnea improvement and clinical outcomes [4].

Acute heart failure Cardiac index Pulmonary capillary wedge pressure

Primary Research and Procurement Applications for Tezosentan


Acute Heart Failure Hemodynamic Research and Dose-Response Studies

Tezosentan is optimally suited for acute heart failure research protocols requiring titratable intravenous hemodynamic modulation. Based on the RITZ-2 trial data demonstrating significant improvements in cardiac index and pulmonary capillary wedge pressure with intravenous infusion [1], researchers can employ tezosentan to investigate endothelin-mediated pathophysiology in decompensated states. The compound's rapid onset (hemodynamic effects within 60 seconds) and short offset (5-10 minutes post-bolus) enable controlled experimental interventions where sustained receptor blockade would confound interpretation [2]. The established pharmacokinetic profile—steady-state within 6 hours, terminal half-life ~3 hours—provides predictable exposure-response relationships for experimental design [3].

Pulmonary Hypertension Research in Acute and Critical Care Models

Tezosentan's documented pulmonary vasodilatory effects with preserved systemic arterial pressure make it a valuable tool compound for acute pulmonary hypertension research. In the validated lamb model of U46619-induced acute pulmonary hypertension, tezosentan produced dose-dependent pulmonary arterial pressure reduction (up to 16.0%) without altering mean systemic arterial pressure [1]. This pulmonary-selective hemodynamic profile under acute conditions enables researchers to isolate pulmonary vascular effects from systemic confounders. The intravenous formulation permits precise dose titration and rapid experimental washout, which is essential for crossover study designs and sequential dose-response assessments [2].

Renal Ischemia-Reperfusion Injury and Acute Kidney Injury Research

Tezosentan has validated efficacy in rodent models of renal ischemia-reperfusion injury, with documented attenuation of oxidative stress markers and preservation of renal architecture [1]. The established dosing protocol (10 mg/kg bolus + 1 mg/kg/h continuous infusion during ischemia and reperfusion) provides a reproducible experimental framework for investigating endothelin-mediated renal injury mechanisms [2]. This application is particularly relevant for researchers studying postoperative acute renal failure, vascular surgery complications, or testing adjunctive renoprotective strategies in preclinical surgical models [3].

Endothelin Receptor Pharmacology and Selectivity Profiling

Tezosentan serves as a reference dual endothelin receptor antagonist for pharmacological studies investigating receptor subtype contributions to physiological and pathophysiological processes. With pA₂ values of 9.5 for ETₐ and 7.7 for ETᵇ (determined in isolated rat aorta and rat trachea preparations, respectively) [1], tezosentan provides a distinct selectivity profile compared to highly ETₐ-selective agents such as ambrisentan (~260-fold selective) and sitaxsentan (~6500-fold selective) [2]. The compound exhibits minimal off-target activity in a panel of 27 non-ET receptor binding assays at 1 μM [3], making it suitable for experiments requiring clean endothelin receptor pharmacology without confounding receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tezosentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.